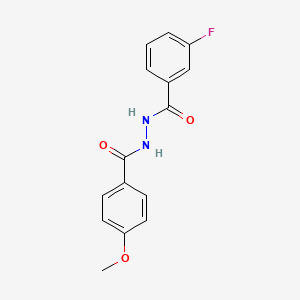
3-fluoro-N'-(4-methoxybenzoyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N’-(4-methoxybenzoyl)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a fluoro group, a methoxybenzoyl group, and a benzohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N’-(4-methoxybenzoyl)benzohydrazide typically involves the reaction of 3-fluorobenzoic acid with 4-methoxybenzoyl chloride in the presence of a hydrazine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of 3-fluorobenzoic acid: This can be synthesized from 3-fluorotoluene through oxidation.
Preparation of 4-methoxybenzoyl chloride: This involves the chlorination of 4-methoxybenzoic acid.
Condensation Reaction: The final step involves the reaction of 3-fluorobenzoic acid with 4-methoxybenzoyl chloride in the presence of hydrazine hydrate to form 3-fluoro-N’-(4-methoxybenzoyl)benzohydrazide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-fluoro-N’-(4-methoxybenzoyl)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-fluoro-N’-(4-methoxybenzoyl)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-fluoro-N’-(4-methoxybenzoyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-fluoro-4-methoxybenzoic acid
- 3-fluoro-4-methoxybenzonitrile
- 3-fluoro-4-methoxybenzoyl chloride
Uniqueness
3-fluoro-N’-(4-methoxybenzoyl)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazide moiety, in particular, is of interest for its potential biological activities.
Propriétés
Numéro CAS |
331989-59-4 |
|---|---|
Formule moléculaire |
C15H13FN2O3 |
Poids moléculaire |
288.27 g/mol |
Nom IUPAC |
3-fluoro-N'-(4-methoxybenzoyl)benzohydrazide |
InChI |
InChI=1S/C15H13FN2O3/c1-21-13-7-5-10(6-8-13)14(19)17-18-15(20)11-3-2-4-12(16)9-11/h2-9H,1H3,(H,17,19)(H,18,20) |
Clé InChI |
JYPQZJISGHVCHP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)F |
Solubilité |
29.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


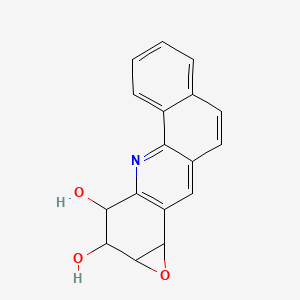
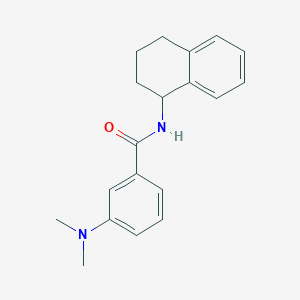
![1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol](/img/structure/B14157366.png)
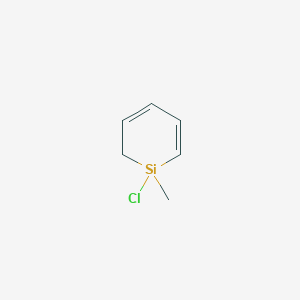
![7-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14157376.png)

![2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid](/img/structure/B14157383.png)
methanone](/img/structure/B14157386.png)
![1,3-Dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14157397.png)
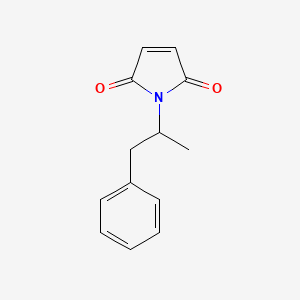
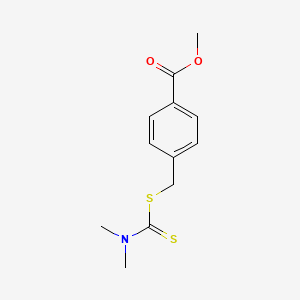
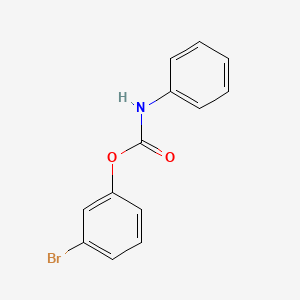
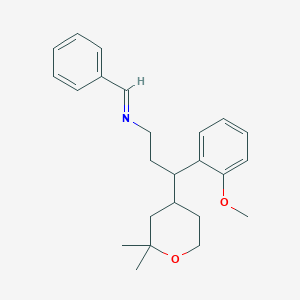
![3,4-dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14157418.png)
